molecular formula C6H2Br2N2 B2812746 3,4-dibromopyridine-2-carbonitrile CAS No. 1381934-40-2

3,4-dibromopyridine-2-carbonitrile

Cat. No.: B2812746
CAS No.: 1381934-40-2
M. Wt: 261.904
InChI Key: XQGYZZXUAKAXRB-UHFFFAOYSA-N
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Description

3,4-Dibromopyridine-2-carbonitrile is an organic compound with the molecular formula C6H2Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions and a nitrile group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromopyridine-2-carbonitrile can be synthesized through several methods. One common method involves the bromination of pyridine derivatives. For instance, starting from 2-chloropyridine, bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromopyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dibromopyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential in developing new drugs with various therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dibromopyridine-2-carbonitrile largely depends on its chemical reactivity. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

IUPAC Name

3,4-dibromopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYZZXUAKAXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381934-40-2
Record name 3,4-dibromopyridine-2-carbonitrile
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